(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(3-thiophenyl)borinic acid
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Overview
Description
(2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid is a complex organic compound that features a borinic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid typically involves multi-step organic reactions. One common method includes the formation of the borinic acid moiety through the reaction of thiophen-3-yl boronic acid with an appropriate oxidizing agent. The 2,3-dimethyl-3-oxidanyl-butan-2-yl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the desired substituent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid can undergo various chemical reactions, including:
Oxidation: The borinic acid group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The thiophen-3-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction can produce borane derivatives.
Scientific Research Applications
(2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid involves its interaction with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a building block in organic synthesis. The thiophen-3-yl group can participate in π-π interactions, contributing to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Thiophen-3-yl boronic acid: Shares the thiophen-3-yl and boronic acid functional groups but lacks the 2,3-dimethyl-3-oxidanyl-butan-2-yl substituent.
2,3-dimethyl-3-oxidanyl-butan-2-yl boronic acid: Similar in structure but lacks the thiophen-3-yl group.
Uniqueness
(2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid is unique due to the combination of its borinic acid and thiophen-3-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in organic synthesis and materials science.
Properties
Molecular Formula |
C10H17BO3S |
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Molecular Weight |
228.12 g/mol |
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-thiophen-3-ylborinic acid |
InChI |
InChI=1S/C10H17BO3S/c1-9(2,12)10(3,4)14-11(13)8-5-6-15-7-8/h5-7,12-13H,1-4H3 |
InChI Key |
LIXOVRUHBMQJHO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CSC=C1)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
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